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Introduction
5-(1-Adamantyl)-2-hydroxybenzoic acid is a synthetic organic compound that combines the

structural features of salicylic acid and adamantane. The salicylic acid moiety is a well-known

pharmacophore with anti-inflammatory, analgesic, and antipyretic properties, primarily acting

through the inhibition of cyclooxygenase (COX) enzymes. The adamantyl group, a bulky,

lipophilic, three-dimensional cage-like hydrocarbon, is frequently incorporated into drug

candidates to enhance their pharmacological properties. The addition of an adamantyl group

can improve metabolic stability, increase lipophilicity for better membrane permeability, and

provide a rigid scaffold for specific interactions with biological targets.

These characteristics make 5-(1-Adamantyl)-2-hydroxybenzoic acid a promising candidate

for drug discovery efforts, particularly in the areas of inflammation, cancer, and viral diseases.

Its potential mechanisms of action are thought to involve the modulation of key signaling

pathways implicated in these disease states.
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Property Value Source

IUPAC Name
5-(1-adamantyl)-2-

hydroxybenzoic acid
Sigma-Aldrich

CAS Number 126145-51-5 Sigma-Aldrich

Molecular Formula C₁₇H₂₀O₃ Sigma-Aldrich

Molecular Weight 272.34 g/mol Sigma-Aldrich

Potential Applications in Drug Discovery
Based on the known activities of its parent scaffolds and derivatives, 5-(1-Adamantyl)-2-
hydroxybenzoic acid is a compound of interest for several therapeutic areas:

Anti-inflammatory Agent: Derivatives of this compound have shown potential to inhibit key

inflammatory mediators. This suggests a role in developing treatments for inflammatory

conditions like arthritis and inflammatory bowel disease.

Anticancer Agent: The structural similarity to other hydroxybenzoic acid derivatives that act

as histone deacetylase (HDAC) or sirtuin (SIRT) inhibitors points towards potential

applications in oncology. These enzymes are crucial regulators of gene expression and are

often dysregulated in cancer.

Antiviral Agent: The adamantane core is a well-established pharmacophore in antiviral drugs,

such as amantadine and rimantadine.

Experimental Protocols
The following protocols are representative methodologies for evaluating the biological activity

of 5-(1-Adamantyl)-2-hydroxybenzoic acid and its derivatives.

Protocol 1: Synthesis of 5-(1-Adamantyl)-2-
hydroxybenzoic acid
This protocol is adapted from the electrophilic adamantylation of salicylic acid.[1]
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Materials:

Salicylic acid

1-Bromoadamantane or 1-Hydroxyadamantane

Trifluoroacetic acid

Anhydrous dichloromethane

Sodium bicarbonate solution (saturated)

Magnesium sulfate (anhydrous)

Silica gel for column chromatography

Hexane and Ethyl acetate for elution

Round-bottom flask, condenser, magnetic stirrer, and other standard laboratory glassware

Procedure:

In a round-bottom flask, dissolve salicylic acid in trifluoroacetic acid.

To this solution, add 1-bromoadamantane (or 1-hydroxyadamantane) portion-wise with

stirring.

The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the

reaction should be monitored by Thin Layer Chromatography (TLC).

Upon completion, the trifluoroacetic acid is carefully removed under reduced pressure.

The residue is dissolved in dichloromethane and washed with a saturated solution of sodium

bicarbonate to neutralize any remaining acid.

The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is

evaporated.
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The crude product is purified by silica gel column chromatography using a hexane-ethyl

acetate gradient to yield pure 5-(1-Adamantyl)-2-hydroxybenzoic acid.

The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR,

and mass spectrometry.

Protocol 2: In Vitro Anti-inflammatory Activity - NF-κB
Reporter Assay
This protocol describes a cell-based assay to determine the inhibitory effect of the compound

on the NF-κB signaling pathway, a key regulator of inflammation.[2][3][4][5][6]

Materials:

HEK293 or THP-1 cells stably transfected with an NF-κB-luciferase reporter construct

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Tumor Necrosis Factor-alpha (TNF-α)

5-(1-Adamantyl)-2-hydroxybenzoic acid (dissolved in DMSO)

96-well white, clear-bottom cell culture plates

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

Luminometer

Procedure:

Seed the NF-κB reporter cells in a 96-well plate at a density of 30,000-50,000 cells/well and

incubate overnight.
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The following day, treat the cells with various concentrations of 5-(1-Adamantyl)-2-
hydroxybenzoic acid (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO).

After a 1-hour pre-incubation with the compound, stimulate the cells with TNF-α (e.g., 10-20

ng/mL) to activate the NF-κB pathway. Include an unstimulated control.

Incubate the plate for 6-24 hours at 37°C in a CO₂ incubator.

After incubation, add the luciferase assay reagent to each well according to the

manufacturer's instructions.

Measure the luminescence using a plate-reading luminometer.

Calculate the percentage of NF-κB inhibition for each concentration of the compound relative

to the TNF-α stimulated control. From this, the IC₅₀ value can be determined.

Protocol 3: In Vitro Anticancer Activity - MTT Cell
Viability Assay
This protocol is a colorimetric assay to assess the cytotoxic effects of the compound on cancer

cell lines.[7][8]

Materials:

Cancer cell line (e.g., A549 - lung carcinoma, HeLa - cervical cancer)

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with FBS and antibiotics

5-(1-Adamantyl)-2-hydroxybenzoic acid (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol)

96-well clear cell culture plates

Microplate reader
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Procedure:

Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000

cells/well) and allow them to adhere overnight.

Treat the cells with a serial dilution of 5-(1-Adamantyl)-2-hydroxybenzoic acid (e.g., 1, 5,

10, 25, 50, 100 µM). Include a vehicle control (DMSO).

Incubate the plate for 24-72 hours at 37°C in a CO₂ incubator.

After the incubation period, add 10 µL of MTT solution to each well and incubate for another

2-4 hours, until purple formazan crystals are visible.

Carefully remove the medium and add 100 µL of the solubilization solution to each well to

dissolve the formazan crystals.

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each treatment compared to the vehicle control

and determine the IC₅₀ value.

Protocol 4: In Vitro Enzyme Inhibition - COX-2 Assay
This protocol is for a fluorometric assay to determine the inhibitory activity of the compound

against the COX-2 enzyme.[9][10][11][12][13]

Materials:

Human recombinant COX-2 enzyme

COX Assay Buffer

COX Probe

COX Cofactor

Arachidonic Acid (substrate)
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5-(1-Adamantyl)-2-hydroxybenzoic acid (dissolved in DMSO)

Selective COX-2 inhibitor as a positive control (e.g., Celecoxib)

96-well white opaque plate

Fluorescence plate reader

Procedure:

In a 96-well plate, add the COX Assay Buffer, COX-2 enzyme, and various concentrations of

5-(1-Adamantyl)-2-hydroxybenzoic acid or the positive control. Include an enzyme control

without any inhibitor.

Add the COX Probe and COX Cofactor to all wells.

Pre-incubate the plate at 37°C for 10-15 minutes.

Initiate the reaction by adding the Arachidonic Acid substrate to all wells.

Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in kinetic mode

for 5-10 minutes at 25°C.

Calculate the rate of reaction for each concentration and determine the percentage of

inhibition. From this, the IC₅₀ value can be calculated.

Protocol 5: In Vitro Enzyme Inhibition - HDAC Assay
This protocol describes a fluorometric assay to measure the inhibition of histone deacetylase

activity.[1][14][15][16]

Materials:

HeLa nuclear extract (as a source of HDACs)

HDAC Assay Buffer

Fluorometric HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
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Developer solution (containing a protease like trypsin)

5-(1-Adamantyl)-2-hydroxybenzoic acid (dissolved in DMSO)

Known HDAC inhibitor as a positive control (e.g., Trichostatin A)

96-well black microplate

Fluorescence plate reader

Procedure:

In a 96-well plate, add the HDAC Assay Buffer, HeLa nuclear extract, and different

concentrations of 5-(1-Adamantyl)-2-hydroxybenzoic acid or the positive control. Include

an enzyme control without inhibitor.

Add the fluorometric HDAC substrate to all wells to start the reaction.

Incubate the plate at 37°C for 30-60 minutes.

Stop the HDAC reaction and initiate the development by adding the developer solution to

each well.

Incubate at room temperature for 15-30 minutes.

Measure the fluorescence (Excitation/Emission = 355/460 nm) using a fluorescence plate

reader.

Calculate the percentage of HDAC inhibition for each compound concentration and

determine the IC₅₀ value.

Protocol 6: In Vitro Enzyme Inhibition - SIRT5 Assay
This protocol outlines a method to screen for inhibitors of SIRT5 desuccinylase activity.[17][18]

[19][20][21][22]

Materials:

Recombinant human SIRT5 enzyme
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SIRT5 Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 200 mM NaCl, 1 mM DTT)

Succinylated peptide substrate (e.g., based on a known SIRT5 substrate)

NAD⁺

5-(1-Adamantyl)-2-hydroxybenzoic acid (dissolved in DMSO)

Known SIRT5 inhibitor as a positive control (e.g., Suramin)

Method for detecting the product (e.g., HPLC-MS or a coupled enzymatic assay)

Procedure:

Set up reactions in microcentrifuge tubes or a 96-well plate containing SIRT5 Assay Buffer.

Add various concentrations of 5-(1-Adamantyl)-2-hydroxybenzoic acid or the positive

control. Include an enzyme control without inhibitor.

Add the recombinant SIRT5 enzyme and the succinylated peptide substrate.

Initiate the reaction by adding NAD⁺.

Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

Stop the reaction (e.g., by adding a quenching solution or by heat inactivation).

Analyze the reaction mixture to quantify the amount of desuccinylated product formed.

Calculate the percentage of SIRT5 inhibition for each concentration of the compound and

determine the IC₅₀ value.

Data Presentation
No specific quantitative data for 5-(1-Adamantyl)-2-hydroxybenzoic acid has been identified

in the public domain at the time of this writing. The following table presents representative data

for structurally related adamantyl arotinoids and salicylic acid derivatives to illustrate the
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potential range of activity. Researchers should generate their own data for the specific

compound.

Table 1: Representative Biological Activity of Structurally Related Compounds

Compound/De
rivative Class

Assay
Target/Cell
Line

Activity
(IC₅₀/EC₅₀)

Reference

Naphthoic acid

adamantyl

arotinoid (4a)

Kinase Assay IKKβ 4.75 µM [23]

Thiazole-linked

adamantyl

arotinoid (8a)

Kinase Assay IKKβ 3.37 µM [23]

2-

hydroxybenzoic

acid derivative

(11)

SIRT5 Inhibition SIRT5 26.4 µM [21]

Salicylic Acid Cell Viability
B16F10

Melanoma Cells
~5 mM [24]

Acetylsalicylic

Acid
Cell Viability

B16F10

Melanoma Cells
~5 mM [24]

2-hydroxy-5-

nonanoylbenzam

ide (1b)

Cell Viability
MCF-7 Breast

Cancer Cells

74.01% viability

reduction at 50

nM

[25]
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Caption: General workflow for drug discovery and development.
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Caption: Potential inhibition of the NF-κB signaling pathway.
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Caption: Potential inhibition of the Prostaglandin Synthesis Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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